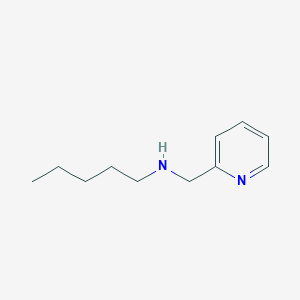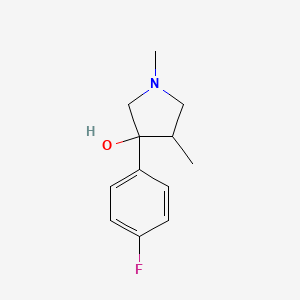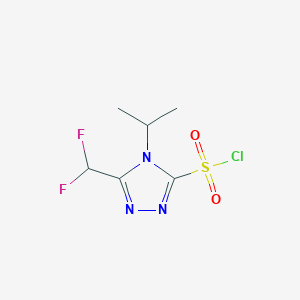![molecular formula C10H8BrClN2S B13236346 N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromothiophene group attached to a chloropyridine moiety via a methylamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of 4-bromothiophene with a chloropyridine derivative in the presence of a palladium catalyst and a base .
-
Step 1: Preparation of 4-bromothiophene-2-boronic acid
- React 4-bromothiophene with a boronic acid reagent under appropriate conditions to form the boronic acid derivative.
- Conditions: Use of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in an organic solvent (e.g., toluene) at elevated temperatures (e.g., 90°C).
-
Step 2: Suzuki-Miyaura Coupling
- Couple the 4-bromothiophene-2-boronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base.
- Conditions: Similar to step 1, with the reaction typically carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation Reactions: Use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Formation of various substituted pyridine derivatives.
Oxidation Products: Formation of oxidized thiophene or pyridine derivatives.
Reduction Products: Formation of reduced thiophene or pyridine derivatives.
Applications De Recherche Scientifique
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial or cancer cell growth, leading to its potential antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide: Similar structure but with a methylacetamide group instead of a pyridine ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, exhibiting different biological activities.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine is unique due to its specific combination of a bromothiophene group and a chloropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H8BrClN2S |
|---|---|
Poids moléculaire |
303.61 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-14-8-1-2-13-10(12)4-8/h1-4,6H,5H2,(H,13,14) |
Clé InChI |
OOZOSTARAAGIGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1NCC2=CC(=CS2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)





![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)

![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
amine](/img/structure/B13236325.png)
![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)

